
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)-2-nitroaniline is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the synthesis of various organic compounds due to its unique chemical properties.
科学的研究の応用
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)-2-nitroaniline has a wide range of scientific research applications. One of the most significant applications is in the synthesis of organic compounds. This compound is used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)-2-nitroaniline is not well understood. However, studies have shown that this compound has antibacterial, antifungal, and antitumor properties. It is believed that the compound works by inhibiting the growth of microorganisms and cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity and does not cause significant biochemical or physiological effects in animals. This makes it an ideal compound for use in lab experiments.
実験室実験の利点と制限
One of the main advantages of using 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)-2-nitroaniline in lab experiments is its ease of synthesis. The compound is relatively easy to synthesize, making it ideal for large-scale production. Additionally, the compound has minimal toxicity, making it safe for use in lab experiments.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is the lack of understanding of the mechanism of action. Without a clear understanding of how the compound works, it is difficult to design experiments to test its efficacy. Additionally, the compound has limited solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for research on 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)-2-nitroaniline. One area of research is to further understand the mechanism of action of the compound. This could involve conducting studies to determine the molecular targets of the compound and how it interacts with them.
Another area of research is to explore the potential applications of the compound in the development of new drugs. Studies have shown that the compound has antibacterial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs in these areas.
Finally, researchers could explore ways to improve the solubility of the compound in water. This could involve modifying the structure of the compound or developing new methods for working with it in experiments.
Conclusion:
In conclusion, this compound is a compound with significant potential for use in scientific research. Its unique chemical properties make it an ideal building block for the synthesis of various organic compounds, and its minimal toxicity makes it safe for use in lab experiments. While there is still much to learn about the mechanism of action of the compound, its antibacterial, antifungal, and antitumor properties make it a promising candidate for the development of new drugs in these areas.
合成法
The synthesis of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)-2-nitroaniline involves the reaction of 2-nitroaniline with furan-2-carbaldehyde in the presence of a base. The resulting intermediate is then reacted with ethyl chloroformate and sodium azide to form the final product. This synthesis method is relatively simple and efficient, making it ideal for large-scale production.
特性
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-2-14-17-15(23-18-14)10-5-6-12(13(8-10)19(20)21)16-9-11-4-3-7-22-11/h3-8,16H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBMXKSZJAOVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CC=CO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

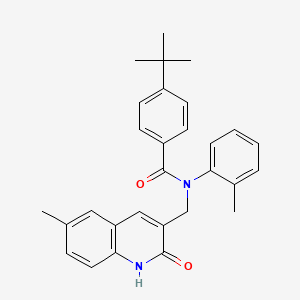
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7695684.png)

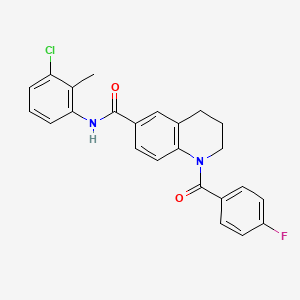
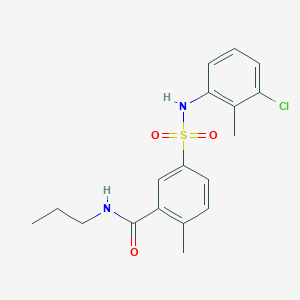

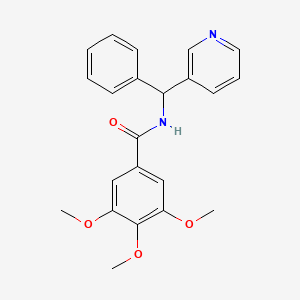

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7695733.png)
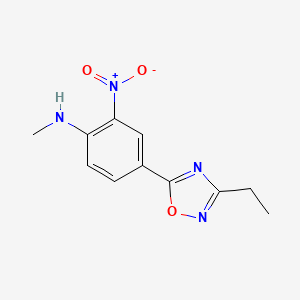
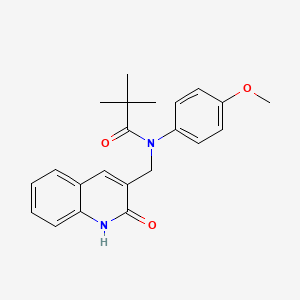


![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7695755.png)